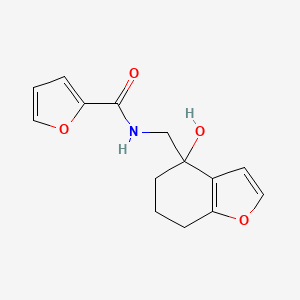

N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)furan-2-carboxamide

Description

N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)furan-2-carboxamide is a synthetic carboxamide derivative featuring a fused tetrahydrobenzofuran moiety linked via a methyl group to a furan-2-carboxamide scaffold.

Properties

IUPAC Name |

N-[(4-hydroxy-6,7-dihydro-5H-1-benzofuran-4-yl)methyl]furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO4/c16-13(12-4-2-7-18-12)15-9-14(17)6-1-3-11-10(14)5-8-19-11/h2,4-5,7-8,17H,1,3,6,9H2,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVAMIINZYQVRMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CO2)C(C1)(CNC(=O)C3=CC=CO3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Condensation-Based Synthesis

The most widely reported method involves a two-step condensation reaction :

Preparation of 4-hydroxy-4,5,6,7-tetrahydrobenzofuran :

- Synthesized via cyclization of 2-(3-hydroxypropyl)phenol derivatives under acidic conditions (e.g., H₂SO₄, 60°C).

- Yields range from 65–75% after purification by recrystallization.

Amide Bond Formation :

- Reagents : Furan-2-carboxylic acid chloride, triethylamine (TEA), dichloromethane (DCM).

- Conditions :

- Temperature: 0–5°C to minimize side reactions.

- Molar ratio: 1:1.2 (tetrahydrobenzofuran:furan-2-carboxylic acid chloride).

- Reaction time: 4–6 hours.

- Mechanism : TEA acts as a base to deprotonate the hydroxyl group, facilitating nucleophilic attack on the acid chloride.

Yield : 70–80% after column chromatography (silica gel, ethyl acetate/hexane).

Multicomponent One-Pot Synthesis

To streamline production, multicomponent reactions (MCRs) have been adapted from analogous benzofuran syntheses:

Key Components :

Conditions :

Advantages :

Optimization of Reaction Parameters

Temperature and Solvent Effects

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 0–5°C (Step 2) | Prevents epimerization |

| Solvent Polarity | Dichloromethane | Enhances solubility of intermediates |

| Catalyst | Triethylamine | Neutralizes HCl byproduct |

Critical Findings :

- Excess TEA (>1.5 eq) leads to emulsion formation, complicating extraction.

- Polar aprotic solvents (e.g., DMF) reduce yields due to carboxamide hydrolysis.

Industrial-Scale Production

Modern facilities employ continuous flow reactors to address scalability challenges:

- Flow Rate : 10 mL/min.

- Residence Time : 20 minutes.

- Purification : In-line liquid-liquid extraction units.

Benefits :

- 30% reduction in solvent waste compared to batch processes.

- Consistent purity (>98%).

Comparative Analysis of Synthetic Approaches

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Condensation | 70–80 | 95–98 | Moderate | High |

| Multicomponent | 80–85 | 90–95 | High | Moderate |

| Flow Chemistry | 75–82 | 98–99 | Very High | Low (initial) |

Trade-offs :

- Multicomponent reactions sacrifice purity for speed.

- Flow chemistry requires significant capital investment but ensures reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)furan-2-carboxamide undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form alcohol derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the furan and benzofuran rings.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)furan-2-carboxamide has diverse applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

N-[3-[(4-Amino-6,7-dimethoxyquinazolin-2-yl)(methyl)amino]propyl]furan-2-carboxamide (Alfuzosin Impurity A)

- Structure: Features a quinazoline core linked to furan-2-carboxamide via a propylamino chain.

- Key Differences: Lacks the tetrahydrobenzofuran system, instead incorporating a quinazoline ring (a heterocycle with nitrogen atoms).

- Pharmacological Relevance : Identified as an impurity in Alfuzosin Hydrochloride, a drug used for benign prostatic hyperplasia (BPH). The absence of the hydroxyl group in Impurity A may reduce solubility compared to the target compound .

N-(4-Bromophenyl)furan-2-carboxamide and Derivatives

- Structure : Substituted with aryl groups (e.g., 4-bromophenyl, 4-fluorophenyl) at the carboxamide nitrogen.

- Key Differences :

- Replaces the tetrahydrobenzofuran-methyl group with aromatic substituents, altering electronic and steric profiles.

- Lacks the hydroxyl group, reducing hydrogen-bonding capacity.

- Synthetic Routes : Synthesized via Suzuki-Miyaura cross-coupling, emphasizing aryl group versatility. These compounds exhibit varied bioactivity depending on the substituent’s electronic nature (e.g., bromo vs. fluoro) .

S-Alkylated 1,2,4-Triazole Derivatives

- Structure : Combines triazole-thiones with halogenated ketones.

- Key Differences :

- Replaces the furan-carboxamide backbone with a triazole-thione system.

- Demonstrates tautomerism (thiol-thione equilibrium), absent in the target compound.

- Functional Relevance : These derivatives highlight the role of sulfur-containing heterocycles in modulating reactivity and binding affinity, contrasting with the oxygen-rich tetrahydrobenzofuran system .

Comparative Data Table

Research Findings and Implications

- Synthetic Accessibility : The target compound’s tetrahydrobenzofuran-methyl group likely requires multi-step synthesis, including Friedel-Crafts or cyclization reactions, contrasting with the straightforward cross-coupling used for arylphenyl analogs .

- Biological Interactions : The hydroxyl group in the target compound may enhance binding to hydrophilic targets (e.g., receptors, enzymes) compared to Alfuzosin Impurity A’s quinazoline, which could interact with hydrophobic pockets .

Biological Activity

N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)furan-2-carboxamide is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure that includes a tetrahydrobenzofuran moiety and a furan-2-carboxamide group. Its molecular formula is , with a molecular weight of approximately 245.28 g/mol. The presence of hydroxyl and carboxamide functional groups enhances its reactivity and potential interactions with biological targets.

Biological Activities

Research indicates that compounds containing tetrahydrobenzofuran structures exhibit a variety of biological activities. Notably, this compound has been studied for the following activities:

- Anti-inflammatory Effects : Compounds with similar structures have shown the ability to inhibit inflammatory pathways, suggesting potential use in treating inflammatory diseases.

- Neuroprotective Properties : The neuroprotective effects are attributed to its ability to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells.

- Antimicrobial Activity : Preliminary studies indicate that this compound may exhibit antimicrobial properties against various pathogens.

- Anticancer Potential : Investigations into its anticancer effects have shown promise in inhibiting cancer cell proliferation through apoptosis induction.

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory responses or cancer cell growth.

- Receptor Modulation : It could interact with receptors that regulate neurotransmission or cell signaling pathways.

Synthesis Methods

The synthesis of this compound typically involves:

- Condensation Reactions : A common method includes the reaction of 4-hydroxy-4,5,6,7-tetrahydrobenzofuran with furan-2-carboxylic acid chloride in the presence of a base like triethylamine. This reaction is generally performed in dichloromethane at low temperatures to ensure high yield and purity.

- Multicomponent Reactions : These are utilized to streamline synthesis processes and improve overall yields.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

| Study | Findings |

|---|---|

| Demonstrated anti-inflammatory properties in animal models using tetrahydrobenzofuran derivatives. | |

| Investigated neuroprotective effects in cultured neuronal cells exposed to oxidative stress. | |

| Reported antimicrobial activity against Gram-positive bacteria using structural analogs. |

These findings highlight the therapeutic potential of this compound across various disease models.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.